3-[Methyl(propyl)amino]propanoic acid
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Overview
Description
3-(Methylpropylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanoic acid group attached to a methylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylpropylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylpropylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of 3-(Methylpropylamino)propanoic acid often involves large-scale chemical synthesis using similar methods as described above. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylpropylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Methylpropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Methylpropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its effects are mediated through binding to receptors or enzymes, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar structural features.
Methylpropylamine: An amine with a similar alkyl group.
3-Aminopropanoic acid: An amino acid with a similar backbone structure.
Uniqueness
3-(Methylpropylamino)propanoic acid is unique due to the presence of both an amino group and a propanoic acid group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-[methyl(propyl)amino]propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8(2)6-4-7(9)10/h3-6H2,1-2H3,(H,9,10) |
InChI Key |
QHJWKOZWMBUASB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC(=O)O |
Origin of Product |
United States |
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